
AMG 487
概要
説明
AMG-487は、ケモカイン受容体CXCR3の強力かつ選択的なアンタゴニストです。 この化合物は、炎症や免疫応答を含むさまざまな生理学的および病理学的プロセスにおいて重要な役割を果たすCXCR3へのCXCL10やCXCL11などのケモカインの結合を阻害する能力で知られています .
準備方法
AMG-487の合成には、主要な中間体の形成とそれに続く反応を含むいくつかのステップが含まれます。 反応条件には、多くの場合、最適な収率を得るために有機溶媒、触媒、および特定の温度と圧力の設定の使用が含まれます .
工業生産において、AMG-487の合成は、同様の方法を用いてスケールアップされ、バッチサイズの拡大に対応し、品質と純度の安定性を確保します。 このプロセスには、反応の進行と最終生成物の特性を監視するための厳格な品質管理手順が含まれます .
化学反応の分析
Metabolic Reactions of AMG 487
This compound is metabolized via cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5, resulting in two primary metabolites: M1 (pyridyl N-oxide) and M2 (O-deethylated form) . Further oxidation of M2 produces M3 , a secondary metabolite.
Key Metabolic Pathways:
-
O-Deethylation :
-
Pyridyl N-Oxidation :
-
Secondary Oxidation :
-
M2 undergoes additional oxidation to form M3, involving hydroxylation or further functional group modifications.
-
Table 1: Metabolic Reactions of this compound
Enzyme Interactions and Inhibition
The metabolite M2 demonstrates competitive inhibition of CYP3A enzymes, with a reported inhibition constant () of 0.75 μM . This interaction highlights a feedback mechanism affecting this compound’s own metabolism.
Mechanistic Insights:
-
Binding Site : The trifluoromethoxy (OCF) group in this compound occupies a hydrophobic cleft between transmembrane helices TM1 and TM7 in CYP3A4, facilitating substrate recognition .
-
Structural Influence : The 8-azaquinazolinone core stabilizes interactions with CYP3A4 via π-π stacking with Trp109 and hydrogen bonding to Tyr308 .
Structural Features Influencing Reactivity
The molecular structure of this compound (, MW = 603.59 g/mol) dictates its metabolic fate:
Reactive Sites:
-
Ethoxy Group :
-
Pyridine Ring :
-
Trifluoromethoxy Group :
Chemical Formula and Key Modifications:
Functional Implications of Metabolites
科学的研究の応用
Therapeutic Applications
1. Rheumatoid Arthritis
AMG 487 has shown promise in preclinical models of rheumatoid arthritis. In studies involving DBA/1J mice with collagen-induced arthritis, this compound administration resulted in significant reductions in clinical scores and histological markers of inflammation. Specifically, treatment with 5 mg/kg this compound every 48 hours led to the suppression of Th1 and Th17 cell differentiation, indicating its potential as a novel therapeutic strategy for rheumatoid arthritis management .
2. Diabetic Retinopathy
In models of diabetic retinopathy, this compound was found to alleviate damage to the blood-retinal barrier. The compound inhibited oxidative stress and endoplasmic reticulum stress, thereby reducing retinal albumin leakage. These findings suggest that CXCR3 antagonism may be beneficial in preventing early-stage diabetic retinopathy injuries .
3. Experimental Autoimmune Prostatitis
This compound exhibited anti-inflammatory effects in experimental autoimmune prostatitis models. Treatment reduced inflammation and pelvic pain by inhibiting Th1 cell differentiation through the IL-12/STAT4 pathway. This highlights this compound's potential for treating prostate-related inflammatory conditions .
4. Pulmonary Metastasis
In preclinical studies involving SCID and Balb/c mice, this compound significantly reduced pulmonary metastases when administered alongside tumor cells. The treatment led to a notable decrease in the number of pulmonary nodules (62% reduction in human models) and cumulative tumor volume . This suggests that this compound may play a role in cancer therapies aimed at preventing metastasis.
Data Tables
Study Focus | Model | Dosage | Key Findings |
---|---|---|---|
Rheumatoid Arthritis | DBA/1J mice | 5 mg/kg every 48h | Reduced clinical scores and inflammatory markers |
Diabetic Retinopathy | Streptozocin-induced model | Not specified | Alleviated blood-retinal barrier damage |
Autoimmune Prostatitis | EAP mice | Not specified | Diminished inflammatory changes and pelvic pain |
Pulmonary Metastasis | SCID/Balb/c mice | 5 mg/kg twice daily | Significant reduction in pulmonary nodules and tumor volume |
Case Studies
Case Study: Rheumatoid Arthritis
A study involving DBA/1J mice demonstrated that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory markers like IL-10. These results support the hypothesis that CXCR3 antagonism can effectively modulate immune responses in autoimmune diseases .
Case Study: Diabetic Retinopathy
In a diabetic mouse model, this compound was shown to protect against retinal damage by maintaining the integrity of tight junction proteins like occludin. This protective effect was linked to reduced oxidative stress markers, indicating a potential therapeutic pathway for diabetic retinopathy .
作用機序
AMG-487は、ケモカイン受容体CXCR3に選択的に結合することにより効果を発揮し、CXCR3とCXCL10やCXCL11などのリガンドとの相互作用を阻害します。 この阻害は、免疫細胞の遊走と活性化につながる下流のシグナル伝達イベントを阻止します .
AMG-487の分子標的は、CXCR3受容体と、炎症性および免疫応答を仲介する関連するシグナル伝達経路を含みます。 これらの経路を阻害することにより、AMG-487は免疫応答を調節し、炎症を軽減することができます .
類似の化合物との比較
AMG-487は、その高い効力と選択性により、CXCR3アンタゴニストの中でユニークです。 類似の化合物には、NBI-74330やSCH-546738などの他のCXCR3アンタゴニストが含まれ、これらもケモカインのCXCR3への結合を阻害しますが、薬物動態特性と有効性に違いがある可能性があります .
これらの化合物と比較して、AMG-487は、優れた経口バイオアベイラビリティと堅牢なin vivo生物学的活性を示しており、さらなる開発と臨床使用のための有望な候補となっています .
類似化合物との比較
AMG-487 is unique among CXCR3 antagonists due to its high potency and selectivity. Similar compounds include other CXCR3 antagonists such as NBI-74330 and SCH-546738, which also inhibit the binding of chemokines to CXCR3 but may differ in their pharmacokinetic properties and efficacy .
Compared to these compounds, AMG-487 has shown superior oral bioavailability and robust in vivo biological activity, making it a promising candidate for further development and clinical use .
生物活性
AMG 487 is a selective antagonist of the CXC chemokine receptor 3 (CXCR3), which plays a crucial role in various inflammatory and autoimmune diseases. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
This compound inhibits the binding of chemokines such as IP-10 (CXCL10) and ITAC (CXCL11) to CXCR3, thereby preventing the downstream signaling that leads to inflammatory responses. The compound has demonstrated potent inhibitory effects in vitro, with IC50 values of approximately 8.0 nM for IP-10 and 8.2 nM for ITAC . This antagonism results in decreased cell migration and reduced inflammatory cell recruitment in various disease models.
Therapeutic Applications
1. Rheumatoid Arthritis (RA)
In a collagen-induced arthritis (CIA) mouse model, this compound was shown to significantly reduce clinical scores and histological signs of inflammation. Treatment with this compound led to a decrease in Th1, Th17, and Th22 cell populations while increasing regulatory T cells (Tregs), indicating a shift towards an anti-inflammatory response . The compound downregulated pro-inflammatory cytokines such as IL-17A and RORγt while upregulating anti-inflammatory markers like Foxp3 and IL-10 .
2. Diabetic Retinopathy (DR)
this compound has also been investigated for its potential in ameliorating blood-retinal barrier (BRB) disruption associated with diabetic retinopathy. In a streptozocin-induced DR model, this compound treatment improved the integrity of the BRB by reducing oxidative stress and endoplasmic reticulum stress markers, thus protecting retinal endothelial cells from damage .
3. Experimental Autoimmune Prostatitis (EAP)
In EAP mouse models, this compound treatment alleviated inflammatory changes and pelvic pain by inhibiting Th1 cell differentiation through the IL-12/STAT4 pathway. This study highlights its potential as a therapeutic agent for prostate inflammation .
4. Metastatic Cancer Models
this compound has shown efficacy in reducing lung metastasis in breast cancer models by inhibiting CXCR3-mediated migration of tumor cells . In osteosarcoma models, treatment with this compound resulted in fewer metastatic nodules compared to controls, demonstrating its potential in cancer therapy .
Research Findings
The following table summarizes key studies exploring the biological activity of this compound:
特性
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025828 | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473719-41-4 | |
Record name | AMG-487 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-487 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。